PS423 PS423 PS423 is a substrate-selective inhibitor of protein kinase PDK1. It acts by binding to the PIF-pocket allosteric docking site.
Brand Name: Vulcanchem
CAS No.: 1221964-37-9
VCID: VC0540485
InChI: InChI=1S/C25H23F3O9/c1-15(29)34-13-36-23(32)22(24(33)37-14-35-16(2)30)20(17-6-4-3-5-7-17)12-21(31)18-8-10-19(11-9-18)25(26,27)28/h3-11,20,22H,12-14H2,1-2H3
SMILES: O=C(OCOC(C)=O)C(C(C1=CC=CC=C1)CC(C2=CC=C(C(F)(F)F)C=C2)=O)C(OCOC(C)=O)=O
Molecular Formula: C25H23F3O9
Molecular Weight: 524.4452

PS423

CAS No.: 1221964-37-9

Cat. No.: VC0540485

Molecular Formula: C25H23F3O9

Molecular Weight: 524.4452

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PS423 - 1221964-37-9

Specification

CAS No. 1221964-37-9
Molecular Formula C25H23F3O9
Molecular Weight 524.4452
IUPAC Name Bis(acetoxymethyl) 2-(3-oxo-1-phenyl-3-(4-(trifluoromethyl)phenyl)propyl)malonate
Standard InChI InChI=1S/C25H23F3O9/c1-15(29)34-13-36-23(32)22(24(33)37-14-35-16(2)30)20(17-6-4-3-5-7-17)12-21(31)18-8-10-19(11-9-18)25(26,27)28/h3-11,20,22H,12-14H2,1-2H3
Standard InChI Key KNHNCABHIAKMBD-UHFFFAOYSA-N
SMILES O=C(OCOC(C)=O)C(C(C1=CC=CC=C1)CC(C2=CC=C(C(F)(F)F)C=C2)=O)C(OCOC(C)=O)=O
Appearance Solid powder

Introduction

Chemical and Structural Properties of PS423

Molecular Characteristics

PS423 is characterized by a fluorinated aromatic backbone with multiple oxygen-containing functional groups, contributing to its specificity for the PDK1 PIF-pocket allosteric docking site . Key physicochemical properties include:

PropertyValue
Molecular Weight524.44 g/mol
Molecular FormulaC25H23F3O9\text{C}_{25}\text{H}_{23}\text{F}_{3}\text{O}_{9}
CAS Number1221964-37-9
Solubility (DMSO)100 mg/mL (190.68 mM)
Storage Stability (Powder)-20°C for 3 years
Storage Stability (Solvent)-80°C for 1 year

The compound’s solubility profile necessitates preparation in dimethyl sulfoxide (DMSO), with sonication recommended to achieve full dissolution at concentrations up to 100 mg/mL .

Synthesis and Stability

While synthetic routes for PS423 remain proprietary, its structural similarity to other PDK1 inhibitors suggests a multistep organic synthesis involving fluorination and esterification. Stability studies indicate that the compound retains activity for up to three years when stored as a lyophilized powder at -20°C, but degradation accelerates in solvent form unless maintained at -80°C .

Mechanism of Action: Substrate-Selective PDK1 Modulation

PDK1 and the PIF-Pocket Binding Site

PDK1 is a master kinase responsible for activating AGC kinase family members, including Akt, S6K, and protein kinase C (PKC). PS423 binds to the PDK1 PIF-pocket, a hydrophobic cleft critical for substrate recognition and allosteric activation . Unlike pan-PDK1 inhibitors, PS423 exhibits substrate selectivity:

  • Inhibition: Blocks PDK1-mediated phosphorylation of S6K at Thr389, suppressing mTORC1 signaling and downstream protein synthesis .

  • Activation: Enhances PDK1 activity toward specific substrates like PKCζ under low-nutrient conditions, suggesting context-dependent effects .

Structural Basis of Selectivity

Crystallographic studies reveal that PS423’s trifluoromethyl group forms van der Waals interactions with Leu155 and Val127 in the PIF-pocket, while its ester moiety hydrogen-bonds with Lys76 . This binding mode distorts the PDK1 active site, sterically hindering access for larger substrates like S6K but permitting smaller substrates such as PKCζ to engage .

Pharmacological and Biochemical Applications

Metabolic Disorder Research

PS423 has been instrumental in dissecting PDK1’s role in insulin resistance and glucose homeostasis. In adipocyte models, PS423 (10 µM) reduces S6K phosphorylation by 85%, attenuating mTOR-driven lipogenesis and improving insulin sensitivity . Conversely, its activation of PDK1-PKCζ signaling in hepatocytes promotes gluconeogenesis, highlighting tissue-specific effects .

Cancer Biology

PDK1 overexpression is common in cancers with PI3K/Akt hyperactivity. PS423 selectively inhibits pro-survival Akt signaling in breast cancer cell lines (IC₅₀ = 0.5 µM) while sparing normal cells, suggesting therapeutic potential . Notably, it synergizes with mTOR inhibitors like rapamycin, reducing tumor growth in xenograft models by 60% compared to monotherapy .

Experimental Protocols and Usage Guidelines

Stock Solution Preparation

Desired ConcentrationVolume of DMSO (per 1 mg PS423)
1 mM1.9068 mL
5 mM0.3814 mL
10 mM0.1907 mL

Solutions should be aliquoted and stored at -80°C to prevent freeze-thaw degradation .

In Vitro Kinase Assays

Standard protocols involve incubating PDK1 with PS423 (1–10 µM) and ATP (100 µM) for 30 minutes at 30°C. Substrate phosphorylation is quantified via immunoblotting or ELISA . For S6K inhibition assays, pre-treatment with PS423 (5 µM, 1 hour) reduces Thr389 phosphorylation by >70% in HEK293 cells .

Challenges and Limitations

Solubility and Bioavailability

PS423’s poor aqueous solubility limits in vivo applications. Pharmacokinetic studies in rodents show a plasma half-life of <2 hours, necessitating formulation improvements .

Off-Target Effects

At concentrations >20 µM, PS423 inhibits cyclin-dependent kinases (CDKs) with 40% reduced specificity, complicating data interpretation .

Future Directions

Ongoing research aims to:

  • Develop PS423 analogs with enhanced solubility (e.g., PEGylated derivatives).

  • Investigate its role in neurodegenerative diseases where PDK1-mTOR dysregulation is implicated.

  • Explore combinatorial therapies with PI3K inhibitors to overcome cancer drug resistance .

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